molecular formula C4H10BF3O B1144120 Boron trifluoride etherate CAS No. 109-63-7

Boron trifluoride etherate

Cat. No. B1144120
M. Wt: 141.93
InChI Key:
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Patent
US07402670B2

Procedure details

Scheme 4 provides an example of an embodiment of the process shown in Scheme 3. In this particular embodiment, the chiral diamine is (−)-sparteine, the organometallic compound is an organolithium compound, and more concretely it is s-BuLi, the solvent is Et2O, the strained cyclic ether is the epoxide ethylene oxide, the Lewis acid is BF3, provided as BF3.Et2O, m=1, and n=3. A compound of formula (Ia) in Scheme 4 can be characterized as being the enantiomer (+)-(R) because it is obtained in an ee of at least 80%, and in some embodiments about 82%. A compound of formula (Ia) was obtained in embodiments of this invention with a yield of about 83% and ee of about 82%.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
epoxide ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
83%

Identifiers

REACTION_CXSMILES
C1C[C@H]2N(C[C@H]3[C@@H]4CCCCN4C[C@@H]2C3)CC1.[Li]C(CC)C.[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31]>>[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31] |f:4.5|

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4
Step Three
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)CC
Step Six
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
epoxide ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Scheme 4 provides an example of an embodiment of the process

Outcomes

Product
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07402670B2

Procedure details

Scheme 4 provides an example of an embodiment of the process shown in Scheme 3. In this particular embodiment, the chiral diamine is (−)-sparteine, the organometallic compound is an organolithium compound, and more concretely it is s-BuLi, the solvent is Et2O, the strained cyclic ether is the epoxide ethylene oxide, the Lewis acid is BF3, provided as BF3.Et2O, m=1, and n=3. A compound of formula (Ia) in Scheme 4 can be characterized as being the enantiomer (+)-(R) because it is obtained in an ee of at least 80%, and in some embodiments about 82%. A compound of formula (Ia) was obtained in embodiments of this invention with a yield of about 83% and ee of about 82%.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
epoxide ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
83%

Identifiers

REACTION_CXSMILES
C1C[C@H]2N(C[C@H]3[C@@H]4CCCCN4C[C@@H]2C3)CC1.[Li]C(CC)C.[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31]>>[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31] |f:4.5|

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4
Step Three
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)CC
Step Six
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
epoxide ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Scheme 4 provides an example of an embodiment of the process

Outcomes

Product
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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